molecular formula C16H21N3O3S2 B4597517 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide

Cat. No.: B4597517
M. Wt: 367.5 g/mol
InChI Key: SMKBROLEMDVSQL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Its structure includes:

  • 3-allyl and 5,6-dimethyl substituents on the pyrimidine ring, which enhance steric bulk and influence electronic properties.
  • A sulfanyl (-S-) linker connecting the core to an N-(3-hydroxypropyl)acetamide moiety.

Its synthesis likely involves multi-step reactions, including cyclocondensation, alkylation, and nucleophilic substitution, as seen in similar derivatives .

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-4-7-19-15(22)13-10(2)11(3)24-14(13)18-16(19)23-9-12(21)17-6-5-8-20/h4,20H,1,5-9H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKBROLEMDVSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NCCCO)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and hydroxypropylacetamide groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels .

Chemical Reactions Analysis

Types of Reactions

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups .

Scientific Research Applications

2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives are extensively studied for their tunable bioactivity via substituent modifications. Below is a systematic comparison:

Structural and Physicochemical Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 3-allyl, 5,6-dimethyl, 3-hydroxypropylacetamide C₁₉H₂₄N₄O₃S₂ 436.59 (estimated) Reference compound for comparison
2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(4-morpholinyl)propyl]acetamide Morpholinylpropyl instead of hydroxypropyl C₂₀H₂₈N₄O₃S₂ 436.59 Morpholine ring enhances solubility and alters pharmacokinetics
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide 3-ethyl, 2-ethylphenyl C₂₀H₂₃N₃O₂S₂ 401.5 Ethyl groups reduce polarity; demonstrated anticancer activity
N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Hexahydrobenzothieno ring, chloro substituent C₂₂H₂₄ClN₃O₂S₂ 461.5 Extended ring system increases lipophilicity
2-((3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide 6-methyl, 3-nitrophenyl C₁₈H₁₆N₄O₄S₂ 416.47 Nitro group enhances electron-withdrawing effects; potential for DNA intercalation

Hydrogen-Bonding and Crystallography

The hydroxypropyl group in the target compound facilitates hydrogen bonding, critical for crystal packing and target binding . In contrast, morpholinyl () and nitro groups () rely on dipole interactions, affecting crystallization behavior and stability .

Research Implications

The structural versatility of thienopyrimidines allows for targeted modifications:

  • Hydroxypropyl vs. Morpholinyl : While hydroxypropyl improves hydrogen bonding, morpholinyl enhances metabolic stability .
  • Substituent Positioning : 5,6-dimethyl groups (target compound) vs. 6-methyl () alter steric hindrance and ring planarity, impacting DNA/enzyme interactions .

Biological Activity

The compound 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C23H23N3O6S2
  • Molecular Weight : 501.6 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with structural similarities to the target compound have shown bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Compound Target Bacteria Activity
Thienopyrimidine DerivativeMRSAStrong Bactericidal Effect
Thienopyrimidine DerivativeGram-negative bacteriaModerate Activity

Cytotoxicity Studies

Cytotoxicity assessments reveal that the compound exhibits varying degrees of toxicity towards different cell lines. In vitro studies have been conducted using L929 mouse fibroblast cells and A549 human lung cancer cells. The results indicate that while some derivatives show significant cytotoxic effects at higher concentrations, others may enhance cell viability.

Cell Line Concentration (µM) Cell Viability (%)
L92910077
A54950114

The cytotoxic effects are concentration-dependent, with higher doses leading to increased cell death in sensitive cell lines.

Case Studies and Research Findings

  • Antimicrobial Screening : A study highlighted the synthesis and testing of various thienopyrimidine derivatives against a panel of bacterial strains. The derivatives showed a broad spectrum of activity, particularly against resistant strains like MRSA .
  • Cytotoxicity Evaluation : In a comparative study involving different thienopyrimidine compounds, it was found that certain modifications in the chemical structure significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
  • Mechanistic Insights : Research into the mechanism of action has suggested that the presence of specific functional groups within the thienopyrimidine scaffold may influence both antimicrobial and anticancer activities by modulating cellular signaling pathways related to apoptosis and proliferation .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization involves strict control of reaction conditions such as temperature, solvent choice (e.g., ethanol or DMF), and catalyst selection. For example, potassium carbonate is often used as a base to facilitate sulfanyl group coupling . Stepwise purification via column chromatography or recrystallization ensures high purity. Monitoring intermediates with thin-layer chromatography (TLC) or HPLC is critical .

Q. What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, with characteristic peaks for the thienopyrimidinone core (δ 10–12 ppm for NH groups) and allyl substituents (δ 5–6 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates C, H, N, and S content .

Q. What are the common chemical reactions involving the sulfanyl and acetamide moieties in this compound?

  • Methodological Answer : The sulfanyl group undergoes oxidation with hydrogen peroxide to form sulfoxides or sulfones, while the acetamide moiety can participate in hydrolysis (acidic/basic conditions) to yield carboxylic acids or amines . Reductive amination using sodium borohydride may modify the hydroxypropyl side chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent vehicles). Standardized protocols (e.g., OECD guidelines) and dose-response curve validation are recommended. Comparative studies with structural analogs (e.g., 3-ethyl or 4-chlorophenyl derivatives) can isolate activity-contributing groups . Statistical meta-analysis of published data identifies outliers .

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthetic routes?

  • Methodological Answer : Quantum chemical calculations (DFT) model transition states and energy barriers for key steps like thienopyrimidinone cyclization . Machine learning algorithms trained on reaction databases (e.g., Reaxys) predict optimal solvents and catalysts. ICReDD’s reaction path search methods integrate computational and experimental data to reduce trial-and-error approaches .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties?

  • Methodological Answer : Systematic modification of functional groups (e.g., allyl → propyl, hydroxypropyl → methoxypropyl) followed by in vitro screening (e.g., kinase inhibition assays) identifies critical pharmacophores. Molecular docking against target proteins (e.g., EGFR or COX-2) validates binding modes . Free-Wilson or Hansch analysis quantifies substituent contributions to activity .

Q. What methodologies are recommended for studying target engagement and off-target effects in biological systems?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinity and thermodynamics . Proteome-wide affinity profiling using chemical proteomics (e.g., activity-based protein profiling) identifies off-target interactions . CRISPR-Cas9 knockout models confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)acetamide

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